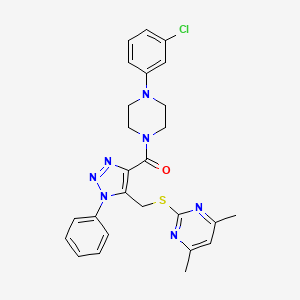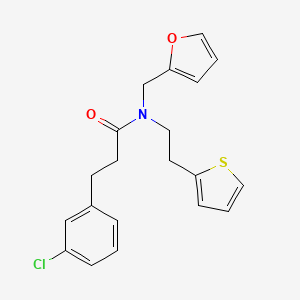![molecular formula C15H20N2O2 B2897609 Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1824004-74-1](/img/structure/B2897609.png)
Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate” is a compound with a unique structure that unlocks opportunities for drug discovery, catalyst synthesis, and material science exploration. It is also known as “BENZYL 8-AMINO-5-AZASPIRO [2.5]OCTANE-5-CARBOXYLATE HCL” with a CAS Number of 1823500-42-0 .
Molecular Structure Analysis
The compound has a molecular weight of 296.8 . Its IUPAC name is benzyl 8-amino-5-azaspiro [2.5]octane-5-carboxylate hydrochloride . The InChI code is 1S/C15H20N2O2.ClH/c16-13-6-9-17 (11-15 (13)7-8-15)14 (18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . and should be stored at temperatures between 2-8°C .Scientific Research Applications
Electrophilic Amination and Synthesis Applications
Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, including benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, has been extensively studied for its potential in creating novel organic compounds. This process facilitates the introduction of a hydroxycyclohexylamino group at acidic positions, leading to various stabilisation reactions. The most significant outcome of this reaction is the intramolecular nucleophilic attack on a nitrile group, producing disubstituted 1,4-diazaspiro[4.5]decanones. These compounds have been pivotal in further ring transformations and the introduction of additional amino groups, yielding geminal diamino acid derivatives with potential applications in medicinal chemistry and drug development S. Andreae, E. Schmitz, J. Wulf, B. Schulz, European Journal of Organic Chemistry, 1992.
Peptide Synthesis
This compound derivatives have also found applications in peptide synthesis as dipeptide synthons. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of the compound, has been successfully used in the synthesis of peptides, including nonapeptides analogous to antibiotic sequences. This demonstrates the compound's utility as a building block in complex peptide synthesis, highlighting its versatility and potential in the development of novel therapeutic agents Giovanni Suter, S. Stoykova, A. Linden, H. Heimgartner, Helvetica Chimica Acta, 2000.
Material Science Applications
In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. These compounds offer green and environmentally friendly solutions for metal protection in acidic environments. Their effectiveness as corrosion inhibitors highlights their potential in industrial applications, particularly in the protection of metals from acidic corrosion, demonstrating the compound's diverse applicability beyond medicinal chemistry M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, Materials Chemistry and Physics, 2020.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .
Properties
IUPAC Name |
benzyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-13-9-15(13)7-4-8-17(11-15)14(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKNROGDMLGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2N)CN(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B2897527.png)



![1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2897531.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)

![2-phenyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2897541.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)
![N-[2-(dimethylamino)ethyl]-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2897544.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)
![2-(2-methylphenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2897547.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)ethan-1-one](/img/structure/B2897548.png)
